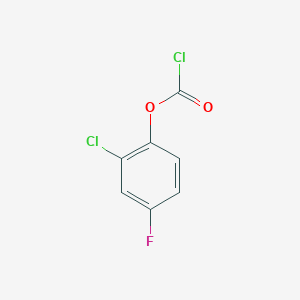

2-Chloro-4-fluorophenyl chloroformate

Description

Contextualizing Aryl Chloroformates in Contemporary Organic Synthesis

Aryl chloroformates are a class of organic compounds characterized by an aromatic ring attached to a chloroformate group (-OCOCl). wikipedia.org They are valuable reagents in modern organic synthesis, primarily serving as efficient precursors for the formation of carbonates and carbamates. wikipedia.org The reactivity of the chloroformate group is similar to that of acyl chlorides, allowing for straightforward reactions with nucleophiles such as alcohols and amines. wikipedia.org

The versatility of aryl chloroformates extends to their use as protecting groups for sensitive functionalities during multi-step syntheses. For instance, the carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (FMOC) protecting groups, introduced via benzyl (B1604629) chloroformate and fluorenylmethyloxycarbonyl chloride respectively, are fundamental in peptide synthesis. wikipedia.org Furthermore, these compounds have found application as derivatizing agents in analytical chemistry, particularly in chromatography, to enhance the volatility and detectability of polar analytes. researchgate.net The solvolysis of various substituted phenyl chloroformates has also been a subject of study to understand reaction mechanisms. mdpi.com

Significance of Halogenated Aryl Moieties in Chemical Building Blocks

The incorporation of halogen atoms into aryl rings is a powerful strategy in medicinal chemistry, materials science, and agrochemical development. researchgate.net Halogens such as fluorine and chlorine significantly alter the physicochemical properties of the parent molecule. nih.gov The introduction of these atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorine, being the most electronegative element, can influence the acidity or basicity of nearby functional groups and often enhances metabolic stability. nih.gov Chlorine, while also electronegative, is larger and more polarizable, and can participate in halogen bonding—a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein. namiki-s.co.jpacs.org The strategic placement of different halogens on an aromatic ring allows for fine-tuning of a molecule's electronic and steric properties. This dual halogenation pattern, as seen in 2-Chloro-4-fluorophenyl chloroformate, offers a nuanced approach to molecular design, combining the distinct electronic and steric effects of both chlorine and fluorine. nih.gov

Below is an interactive table detailing the properties of common halogens used in the design of chemical building blocks.

| Halogen | Pauling Electronegativity | Van der Waals Radius (Å) | Common Roles in Molecular Design |

|---|---|---|---|

| Fluorine (F) | 3.98 | 1.47 | Enhances metabolic stability, modulates pKa, can act as a hydrogen bond acceptor. nih.gov |

| Chlorine (Cl) | 3.16 | 1.75 | Increases lipophilicity, participates in halogen bonding, serves as a synthetic handle. namiki-s.co.jpacs.org |

| Bromine (Br) | 2.96 | 1.85 | Stronger halogen bond donor than chlorine, further increases lipophilicity. researchgate.net |

| Iodine (I) | 2.66 | 1.98 | Strongest halogen bond donor among common halogens, significant steric bulk. researchgate.net |

Overview of Research Trajectories for this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research trajectories. The compound serves as a specialized building block, and its utility can be inferred from the known applications of related halogenated aryl chloroformates.

The primary research interest in this compound would likely lie in its application as a precursor for novel, highly functionalized molecules. For example, it could be used in the synthesis of:

Specialty Polymers: The di-halogenated phenyl ring could be incorporated into polymer backbones to create materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Pharmaceuticals: The 2-chloro-4-fluoro substitution pattern could be a key feature in the design of new therapeutic agents, where these halogens interact with specific residues in a biological target to enhance potency or selectivity.

Agrochemicals: Many modern herbicides, fungicides, and insecticides contain halogenated aromatic moieties. researchgate.netnih.govresearchgate.net this compound could be a valuable intermediate in the synthesis of new crop protection agents.

The following table summarizes the key identification and property data for this compound.

| Identifier/Property | Value | Source |

|---|---|---|

| CAS Number | 1510600-30-2 | accelachem.combldpharm.com |

| Molecular Formula | C7H3Cl2FO2 | accelachem.com |

| Molecular Weight | 209.00 g/mol | accelachem.com |

| MDL Number | MFCD24141194 | accelachem.combldpharm.com |

Future research endeavors will likely focus on elucidating the reactivity of this compound and exploring its utility in the synthesis of novel compounds with desirable properties for a range of applications.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-3-4(10)1-2-6(5)12-7(9)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGBBRWXLLPQKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Fluorophenyl Chloroformate

Precursor Synthesis and Halogenation Regioselectivity

The foundational step in producing 2-Chloro-4-fluorophenyl chloroformate is the synthesis of its precursor, 2-chloro-4-fluorophenol (B157789). The success of this stage hinges on achieving high regioselectivity during the chlorination of the aromatic ring.

Synthetic Routes to 2-Chloro-4-fluorophenol as a Key Intermediate

Several synthetic pathways exist for the preparation of 2-chloro-4-fluorophenol. The most direct and industrially favorable method involves the direct chlorination of 4-fluorophenol (B42351). google.com This can be accomplished by reacting 4-fluorophenol with chlorine gas at temperatures ranging from 0°C to 185°C. google.com The reaction can be performed with 4-fluorophenol in its pure liquid state or dissolved in a suitable organic solvent like carbon tetrachloride or acetic acid. google.com

An alternative direct chlorination process involves using a chlorinating agent, such as chlorine gas or sulfuryl chloride, in the presence of water. google.com This aqueous method is advantageous as it utilizes inexpensive reagents and proceeds under mild conditions to deliver the desired product in high yield and selectivity. google.com

A more complex, multi-step synthesis route has also been reported, which begins with 4-fluoroanisole. google.com This process involves the nitration of the starting material, followed by reduction of the nitro group, a Sandmeyer reaction to introduce the chlorine atom, and finally, cleavage of the ether linkage to yield 2-chloro-4-fluorophenol. google.com

| Starting Material | Key Reagents | General Approach | Reference |

|---|---|---|---|

| 4-Fluorophenol | Chlorine Gas | Direct chlorination in liquid phase or organic solvent. google.com | google.com |

| 4-Fluorophenol | Chlorine Gas or Sulfuryl Chloride, Water | Direct chlorination in an aqueous medium. google.com | google.com |

| 4-Fluoroanisole | HNO₃; Fe; NaNO₂/CuCl; Ether Cleavage Agent | Multi-step synthesis involving nitration, reduction, Sandmeyer reaction, and dealkylation. google.com | google.com |

Investigating Selectivity in Aromatic Chlorination Processes

The chlorination of phenols is an electrophilic aromatic substitution reaction where the hydroxyl group is a strongly activating, ortho-, para-directing group. In the case of 4-fluorophenol, the para position is blocked by the fluorine atom, thereby directing the incoming electrophile (chlorine) to the ortho positions (C2 and C6).

Remarkably, the direct chlorination of 4-fluorophenol with chlorine gas in the absence of a catalyst exhibits uncommonly high regioselectivity for the 2-position. google.com Under optimal conditions, the selectivity for 2-chloro-4-fluorophenol can reach approximately 99%. google.com Similarly, the process of chlorinating 4-fluorophenol with chlorine gas or sulfuryl chloride in water also yields the desired product with high selectivity. google.com For instance, one experiment using this method reported a product composition of 98.3% 2-chloro-4-fluorophenol and only 1.4% of the dichlorinated byproduct, 2,6-dichloro-4-fluorophenol. google.com

The control of regioselectivity in phenol (B47542) chlorination can be influenced by catalysts. While the direct chlorination of 4-fluorophenol proceeds efficiently without a catalyst, other systems have demonstrated the use of specific catalysts to control the ortho-to-para product ratio. For example, thiourea-based catalysts have been used with N-chlorosuccinimide to selectively favor either the ortho or para isomer in other phenol systems. scientificupdate.com In the case of 4-fluorophenol, the inherent electronic and steric factors provide excellent selectivity for the desired 2-chloro isomer without the need for complex catalytic systems. google.com

Carbonylation Strategies for Chloroformate Formation

The conversion of the 2-chloro-4-fluorophenol precursor into the final chloroformate product is achieved through carbonylation, a reaction that introduces a chloroformyl group (-COCl).

Phosgenation and Alternative Carbonylating Agents

The traditional method for synthesizing chloroformates involves the reaction of an alcohol or phenol with phosgene (B1210022) (COCl₂). kobe-u.ac.jp Phosgene is a highly reactive and efficient C1 building block, but its extreme toxicity necessitates stringent safety precautions. kobe-u.ac.jp

To mitigate the hazards associated with gaseous phosgene, solid phosgene equivalents like bis(trichloromethyl)carbonate (triphosgene, BTC) are widely used. researchgate.net BTC is a stable solid that can generate phosgene in situ. kobe-u.ac.jp Syntheses of various chloroformates using BTC have been reported, often with improved yields compared to the older phosgene methods. researchgate.net The reaction is typically catalyzed by a base such as pyridine (B92270) or sodium hydroxide. researchgate.net

More innovative and safer approaches avoid the direct use of phosgene or its stable precursors. One such method is a "photo-on-demand" synthesis where a solution of the alcohol in chloroform (B151607) is irradiated with UV light in the presence of oxygen. organic-chemistry.orgacs.org In this process, chloroform serves as both the solvent and the reagent, undergoing photochemical oxidation to generate phosgene in situ, which then reacts immediately with the phenol to form the chloroformate. kobe-u.ac.jporganic-chemistry.org

| Carbonylating Agent | Description | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| Phosgene (COCl₂) | Highly reactive gas. kobe-u.ac.jp | High efficiency and reactivity. kobe-u.ac.jp | Extremely toxic, requires special handling. kobe-u.ac.jp | kobe-u.ac.jp |

| Triphosgene (B27547) (BTC) | Stable, crystalline solid that acts as a phosgene source. researchgate.net | Safer to handle and store than gaseous phosgene; often gives improved yields. researchgate.net | Still releases toxic phosgene during reaction. researchgate.net | researchgate.net |

| Chloroform (via photo-oxidation) | In situ generation of phosgene from chloroform using UV light and oxygen. organic-chemistry.org | Avoids storage and transport of phosgene; uses chloroform as both reagent and solvent. organic-chemistry.org | Requires specialized photochemical reactor setup. | kobe-u.ac.jporganic-chemistry.orgacs.org |

Process Optimization for High Yield and Purity in Chloroformate Synthesis

Achieving high yield and purity in chloroformate synthesis requires careful optimization of several process parameters. researchgate.net Key factors that are typically investigated include reaction temperature, reaction time, molar ratio of reactants, and the choice of solvent and catalyst. researchgate.net

For industrial-scale production, moving from traditional batchwise operations to continuous flow processes can offer significant advantages in safety, efficiency, and product quality. google.com A continuous process for producing chloroformates has been described where the alcohol component is atomized into a fog and reacted with gaseous phosgene under isothermic conditions. google.com This method avoids the large-volume installations and significant cooling capacity required for batch processes that use liquefied phosgene. google.com

The purification of the crude chloroformate is also critical. By-products such as hydrogen chloride and carbonate impurities often need to be removed, which can be accomplished by vacuum distillation to obtain the final high-purity product. google.com

Green Chemistry Approaches and Sustainable Synthesis

A significant green chemistry advancement is the use of continuous flow microreactors. google.com The synthesis of chloroformates using triphosgene in a continuous flow system has been developed, which realizes a highly efficient and green preparation method. google.com This approach shortens reaction times and enhances safety by minimizing the amount of hazardous material present at any given moment, making it highly suitable for industrial-scale production. google.com

The in situ generation of reagents is another cornerstone of green chemistry. The photo-on-demand synthesis of chloroformates from chloroform is a prime example. organic-chemistry.orgacs.org This method generates the highly toxic phosgene only as needed for the reaction, thereby eliminating the risks associated with its transportation and storage. kobe-u.ac.jpkobe-u.ac.jp This approach aligns with the principles of green chemistry by making the chemical process inherently safer. organic-chemistry.org Furthermore, broader research into carbonylation reactions seeks to replace phosgene with more environmentally benign C1 sources, such as carbon dioxide (CO₂), although this has been more focused on the synthesis of other compounds like ureas and isocyanates. ionike.com

Development of Environmentally Benign Reaction Conditions

The pursuit of green chemistry principles in the synthesis of this compound has led to significant innovations aimed at minimizing waste, reducing energy consumption, and avoiding toxic substances.

One of the primary advancements is the move away from the highly toxic and volatile phosgene gas. Triphosgene, a solid and therefore safer alternative, can be used to generate phosgene in situ, thereby minimizing the risks associated with its storage and handling. justia.comgoogle.com This approach offers a simpler and milder method for the preparation of various aryl chloroformates, including this compound, with excellent yields. justia.comgoogle.com

Furthermore, research into solvent-free reaction conditions has shown considerable promise. The reaction of phenols with phosgene or its substitutes can be carried out in the molten state of the phenol itself, eliminating the need for potentially hazardous organic solvents. google.com This not only reduces the environmental impact but also simplifies the purification process. When a solvent is necessary, the use of the product itself, this compound, as the reaction medium is a viable and efficient option. google.com

A particularly innovative and environmentally friendly approach is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.orgnih.gov This method utilizes chloroform as both a reagent and a solvent, which upon exposure to UV light in the presence of oxygen, generates phosgene in situ. organic-chemistry.orgnih.gov This process avoids the direct use of phosgene or triphosgene and can be performed under mild conditions, significantly enhancing the safety and sustainability of the synthesis. organic-chemistry.org

Continuous flow synthesis has also emerged as a powerful technology for the safe and efficient production of chloroformates. google.comepo.org By reacting the starting materials in a continuous flow reactor, the reaction time is significantly shortened, and the inherent instability issues associated with the large-scale use of phosgene are mitigated, making the process more suitable for industrial production. google.com

The table below summarizes various environmentally benign reaction conditions applicable to the synthesis of aryl chloroformates.

| Reaction Condition | Phosgene Source | Solvent | Key Advantages |

| In Situ Generation | Triphosgene | Toluene, Hexane, etc. google.com | Enhanced safety, milder conditions, high yields. justia.comgoogle.com |

| Solvent-Free | Phosgene/Triphosgene | None (molten phenol) or product as solvent. google.com | Reduced waste, simplified purification. google.com |

| Photo-on-Demand | Chloroform + UV light | Chloroform. organic-chemistry.org | Avoids direct use of phosgene, enhanced safety. organic-chemistry.org |

| Continuous Flow | Triphosgene | Dichloromethane, Toluene, etc. google.com | Increased efficiency, improved safety for industrial scale. google.comepo.org |

Catalyst Development for Enhanced Sustainability in Production

The development of efficient and reusable catalysts is a cornerstone of sustainable chemical manufacturing. In the synthesis of this compound, catalysts play a pivotal role in accelerating the reaction rate, improving selectivity, and enabling milder reaction conditions.

Organic tertiary amines, such as triethylamine, and organic amides, like dimethylformamide, have been identified as effective catalysts for the synthesis of aryl chloroformates from phenols and triphosgene. justia.comgoogle.com These catalysts facilitate the reaction under mild temperature conditions, typically ranging from 0°C to ambient temperature. justia.comgoogle.com

Recent advancements have also explored the use of cyclic ureas as catalysts for the reaction between phenols and phosgene. google.com These phosphorus-free catalysts offer high space-time yields and avoid the formation of problematic phosphorus-containing distillation residues, which can be difficult to dispose of. google.com The reaction can be carried out continuously at atmospheric pressure and elevated temperatures in a liquid phase, either in an inert solvent or in the molten phenol. google.com

Phase-transfer catalysis (PTC) presents another promising avenue for enhancing the sustainability of the synthesis. biomedres.usphasetransfer.com PTC can accelerate reaction rates under mild conditions, improve product yields and selectivity, and overcome the immiscibility of reactants in heterogeneous systems. biomedres.us This technology avoids the need for expensive and hazardous solvents and has shown great potential in various organic syntheses. biomedres.usphasetransfer.com

The following table details the types of catalysts and their respective advantages in the synthesis of aryl chloroformates.

| Catalyst Type | Examples | Reaction Conditions | Key Advantages for Sustainability |

| Organic Tertiary Amines | Triethylamine | 0°C to ambient temperature. justia.comgoogle.com | Mild conditions, high efficiency. justia.comgoogle.com |

| Organic Amides | Dimethylformamide | 0°C to ambient temperature. justia.comgoogle.com | Effective catalysis under mild conditions. justia.comgoogle.com |

| Cyclic Ureas | - | 60°C to 180°C, atmospheric pressure. google.com | Phosphorus-free, high space-time yields, avoids problematic residues. google.com |

| Phase-Transfer Catalysts | Quaternary ammonium (B1175870) salts | Mild conditions, heterogeneous systems. biomedres.us | Avoids hazardous solvents, improves yield and selectivity. biomedres.usphasetransfer.com |

Mechanistic Investigations of 2 Chloro 4 Fluorophenyl Chloroformate Reactivity

Nucleophilic Substitution Pathways and Kinetics

Nucleophilic substitution at the acyl carbon of 2-chloro-4-fluorophenyl chloroformate involves the displacement of the chloride leaving group by a nucleophile. The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring is expected to influence the reaction rate and mechanism by affecting the stability of the ground state and any charged intermediates. psu.edu

The solvent plays a crucial role in determining the pathway of solvolysis for chloroformate esters. nih.gov Solvents with high ionizing power (YCl) favor the unimolecular (SN1) pathway by stabilizing the formation of a carbocation intermediate. researchgate.net Conversely, solvents with high nucleophilicity (NT) promote the bimolecular addition-elimination mechanism by participating in the rate-determining step. psu.edu

For analogous compounds like 4-fluorophenyl chlorothionoformate, studies in various binary aqueous organic mixtures have shown a clear dependence of the reaction mechanism on the solvent composition. nih.govnih.govhilarispublisher.comhilarispublisher.com In highly ionizing, non-nucleophilic solvents such as aqueous 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), an ionization (SN1) mechanism is often observed. nih.govhilarispublisher.com In contrast, in more nucleophilic solvents like aqueous ethanol (B145695) and acetone, the bimolecular addition-elimination pathway is favored. psu.edu For this compound, a similar trend is anticipated, where highly ionizing fluoroalcohols would favor an SN1 route, while more nucleophilic aqueous organic mixtures would favor a bimolecular process.

The distinction between the SN1 and bimolecular pathways for aryl chloroformates is a central theme in their reactivity studies. nih.govnih.gov The SN1 mechanism involves a slow, rate-determining ionization of the C-Cl bond to form an acylium ion intermediate, which is then rapidly attacked by the solvent. The addition-elimination mechanism, on the other hand, proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the solvent on the carbonyl carbon. psu.edu

The structure and reactivity of the nucleophile significantly influence the kinetics of the substitution reaction. For phenyl chloroformates, reactions with various nucleophiles, such as anilines and pyridines, have been investigated. researcher.lifersc.org The rate of reaction is generally first order in both the substrate and the nucleophile. zenodo.org

Studies on the aminolysis of phenyl chloroformates have shown a strong dependence of the reaction rate on the basicity of the amine nucleophile. researcher.lifersc.org For instance, the reaction of phenyl chloroformates with anilines exhibits a large Brønsted-type coefficient (βnuc), indicating a high degree of bond formation in the transition state. researcher.lifersc.org This is consistent with a concerted or a stepwise addition-elimination mechanism where the nucleophilic attack is rate-determining. mdpi.com For this compound, it is expected that more basic nucleophiles will react faster. The electron-withdrawing substituents on the phenyl ring will make the carbonyl carbon more electrophilic, likely leading to faster reaction rates with a given nucleophile compared to unsubstituted phenyl chloroformate.

Linear Free Energy Relationships (LFERs) in Reactivity Analysis

Linear Free Energy Relationships (LFERs) are invaluable tools for elucidating reaction mechanisms by correlating rate data with parameters that reflect solvent properties or substituent effects. researchgate.net

The extended Grunwald-Winstein equation is a powerful tool for analyzing solvolysis reactions and distinguishing between different mechanisms. nih.govresearchgate.net The equation is given by:

log(k/ko) = lNT + mYCl

where k and ko are the specific rate constants in a given solvent and in the reference solvent (80% ethanol), respectively. The parameters l and m represent the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT) and ionizing power (YCl), respectively. psu.edu

For phenyl chloroformate, the solvolysis in a wide range of solvents yields l = 1.68 and m = 0.57, indicating a high sensitivity to solvent nucleophilicity and consistent with a bimolecular addition-elimination mechanism. psu.edu For this compound, a similar analysis would be expected to yield a large l value in most solvents, signifying the predominance of the addition-elimination pathway. However, in highly ionizing solvents, deviations from this correlation could indicate a shift towards an SN1 mechanism. nih.govhilarispublisher.com

Table 1: Expected Grunwald-Winstein Parameters for Different Mechanisms This table is illustrative and based on data for analogous compounds.

| Mechanism | Expected l value | Expected m value | l/m ratio |

|---|---|---|---|

| Addition-Elimination | ~1.6 - 1.9 | ~0.5 - 0.6 | > 2.5 |

The effect of substituents on the phenyl ring of aryl chloroformates on the reaction rate can be quantified using the Hammett equation:

log(kX/kH) = ρσ

where kX and kH are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant, and ρ is the reaction constant.

For the methanolysis and aminolysis of a series of substituted phenyl chloroformates, a large positive ρ value is observed, indicating that electron-withdrawing substituents accelerate the reaction by making the carbonyl carbon more electrophilic. researcher.life The chloro and fluoro substituents in this compound are both electron-withdrawing (positive σ values). Therefore, this compound is expected to undergo nucleophilic substitution at a faster rate than phenyl chloroformate.

Table 2: Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

|---|---|---|

| -Cl | 0.37 | 0.23 |

The combined effect of a chloro group at the 2-position and a fluoro group at the 4-position would lead to a significant increase in the electrophilicity of the carbonyl carbon, thus enhancing the rate of nucleophilic attack.

Intramolecular Rearrangements and Side Reactions of this compound

The reactivity of this compound, like other aryl chloroformates, is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. However, under certain conditions, intramolecular processes and side reactions can occur, leading to a variety of products. These pathways are influenced by factors such as temperature, solvent, and the presence of catalysts or impurities.

Analysis of Fragmentation Pathways

While specific mass spectrometric studies detailing the fragmentation pathways of this compound are not extensively documented in publicly available literature, the fragmentation patterns can be predicted based on the general behavior of aryl chloroformates and related halogenated aromatic compounds upon ionization. In mass spectrometry, the molecule is ionized, typically by electron impact (EI), leading to a molecular ion which then undergoes a series of fragmentation steps to produce smaller, characteristic ions.

The primary fragmentation pathways for an aryl chloroformate such as this compound would likely involve the following key steps:

Loss of the Chlorine Radical: The initial fragmentation may involve the cleavage of the C-Cl bond of the chloroformate group to lose a chlorine radical (•Cl), resulting in the formation of an aroylium ion. This is a common pathway for acyl chlorides.

Decarbonylation: The resulting aroylium ion can then lose a molecule of carbon monoxide (CO) to form a 2-chloro-4-fluorophenoxy cation.

Cleavage of the Ester Bond: An alternative pathway involves the cleavage of the aryl-oxygen bond (C-O), leading to the formation of a 2-chloro-4-fluorophenoxy radical and a chloroformyl cation ([COCl]+). The latter can further fragment to CO and a chlorine cation.

Loss of the Chloroformyl Group: The entire chloroformyl group (•COCl) can be lost as a radical, generating a 2-chloro-4-fluorophenyl cation.

Ring Fragmentation: At higher energies, fragmentation of the aromatic ring itself can occur, leading to a complex pattern of smaller ions.

These potential fragmentation pathways are summarized in the interactive table below.

| Precursor Ion | Neutral Loss | Fragment Ion |

| [C₇H₃Cl₂FO₂]⁺• (Molecular Ion) | •Cl | [C₇H₃ClFO₂]⁺ (Aroylium ion) |

| [C₇H₃ClFO₂]⁺ | CO | [C₆H₃ClFO]⁺ (2-Chloro-4-fluorophenoxy cation) |

| [C₇H₃Cl₂FO₂]⁺• (Molecular Ion) | •O-C(O)Cl | [C₆H₃ClF]⁺ (2-Chloro-4-fluorophenyl cation) |

| [C₇H₃Cl₂FO₂]⁺• (Molecular Ion) | C₆H₃ClF | [CO₂Cl]⁺ |

It is important to note that the relative abundance of these fragment ions would depend on the ionization energy and the specific instrumentation used for the mass spectrometric analysis.

Understanding Competing Reaction Channels

In solution-phase reactions, this compound is primarily a reagent for the introduction of the 2-chloro-4-fluorophenoxycarbonyl group. However, several competing reaction channels can reduce the yield of the desired product and lead to the formation of byproducts.

One of the primary competing reactions is hydrolysis . In the presence of water or moist air, chloroformates hydrolyze to the corresponding alcohol or phenol (B47542), carbon dioxide, and hydrochloric acid. nih.gov For this compound, this would result in the formation of 2-chloro-4-fluorophenol (B157789). The rate of hydrolysis for aryl chloroformates is generally slower than for alkyl chloroformates but can be significant, especially at elevated temperatures or in the presence of bases. nih.gov

Decarboxylation is another potential side reaction, particularly at elevated temperatures. Thermal decomposition of chloroformates can lead to the formation of the corresponding chloride and carbon dioxide. rsc.orgrsc.org In the case of this compound, this would yield 1,2-dichloro-4-fluorobenzene. The thermal stability of aryl chloroformates is generally greater than that of alkyl chloroformates. nih.gov

In reactions with nucleophiles, the intended reaction is the formation of carbamates (with amines), carbonates (with alcohols), or esters (with carboxylates). However, if the nucleophile is also a base, it can promote elimination reactions or hydrolysis. Furthermore, the product itself might be susceptible to further reaction.

The presence of substituents on the aromatic ring, such as the chlorine and fluorine atoms in this compound, can influence the reactivity of the chloroformate group through electronic effects. The electron-withdrawing nature of the halogens increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, they also stabilize the phenoxide leaving group, which can affect the reaction mechanism. Studies on the aminolysis and methanolysis of phenyl chloroformates suggest that these reactions often proceed through a concerted SN2-like mechanism rather than a stepwise addition-elimination pathway. rsc.org

A summary of potential competing reactions is presented in the table below.

| Reaction Type | Reactant(s) | Products |

| Hydrolysis | This compound, Water | 2-Chloro-4-fluorophenol, Carbon dioxide, Hydrochloric acid |

| Thermal Decomposition | This compound (heat) | 1,2-Dichloro-4-fluorobenzene, Carbon dioxide |

| Reaction with Amines | This compound, Amine | 2-Chloro-4-fluorophenyl carbamate (B1207046), Amine hydrochloride |

| Reaction with Alcohols | This compound, Alcohol | 2-Chloro-4-fluorophenyl carbonate, Hydrochloric acid |

Understanding these potential intramolecular rearrangements and competing side reactions is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of impurities when using this compound in chemical synthesis.

Applications of 2 Chloro 4 Fluorophenyl Chloroformate in Complex Organic Synthesis

Formation of Carbonate and Carbamate (B1207046) Linkages

As a highly reactive acylating agent, 2-chloro-4-fluorophenyl chloroformate excels in the formation of carbonate and carbamate linkages, which are integral structures in pharmaceuticals, agrochemicals, and materials science. The reagent reacts readily with nucleophiles such as alcohols and amines to yield the corresponding derivatives.

This compound serves as a precursor for the synthesis of various substituted carbonates. The reaction involves the nucleophilic substitution of the chloride by an alcohol or a phenol (B47542), typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. This reaction produces unsymmetrical aryl carbonates.

These resulting mixed carbonates can act as activated intermediates for further transformations. For example, aryl carbonates are effective acylating reagents for amines, providing an alternative route to carbamate synthesis. nih.gov The general methodology for preparing carbonates from chloroformates is a well-established and efficient process. google.com

Table 1: Examples of Carbonates Derived from this compound

| Reactant (Alcohol/Phenol) | Product Name |

|---|---|

| Methanol | Methyl 2-chloro-4-fluorophenyl carbonate |

| Phenol | Phenyl 2-chloro-4-fluorophenyl carbonate |

One of the most prominent applications of this compound is in the synthesis of N-aryl carbamates. These functional groups are common in biologically active molecules. The synthesis is typically a one-pot procedure where the chloroformate is treated with a primary or secondary amine. organic-chemistry.orgnih.gov The reaction proceeds smoothly to yield the corresponding carbamate.

The utility of this reagent is demonstrated in the preparation of specific N-aryl carbamates which are available as chemical standards, indicating their importance in synthetic and medicinal chemistry.

Table 2: Known Carbamate Derivatives Synthesized from this compound

| Amine Reactant | Product Name |

|---|---|

| 4-Fluoroaniline | 2-Chloro-4-fluorophenyl N-(4-fluorophenyl)carbamate |

While direct examples involving this compound are specialized, aryl chloroformates in general are versatile reagents in the synthesis of heterocyclic compounds. They can react with bifunctional nucleophiles to construct cyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of carbazates, which are precursors to heterocycles like 1,3,4-oxadiazolones. Similarly, reactions with hydroxylamines can be used to construct other ring systems. The 2-chloro-4-fluorophenyl moiety can be incorporated to modulate the biological activity of the final heterocyclic product, as seen in derivatives of quinazolinones which have shown potential as cholinesterase inhibitors. mdpi.com

As a Protecting Group Reagent

In the synthesis of complex molecules with multiple functional groups, the temporary masking or "protection" of a reactive site is a crucial strategy. bham.ac.uk this compound is employed to introduce a robust aryloxycarbonyl protecting group, particularly for amines.

The reaction of this compound with a primary or secondary amine introduces the 2-chloro-4-fluorophenoxycarbonyl (Cfoc) group. This transformation converts the basic and nucleophilic amine into a neutral carbamate, preventing it from participating in unwanted side reactions during subsequent synthetic steps.

The Cfoc group is stable under a variety of conditions, making it a reliable choice for multi-step syntheses. The installation is typically high-yielding and occurs under mild conditions, requiring only a base to scavenge the HCl generated.

A key concept in advanced organic synthesis is "orthogonal protection," where multiple, distinct protecting groups are used in a single molecule. jocpr.com An orthogonal set of protecting groups allows for the selective removal of one type of group in the presence of others by using specific, non-interfering reagents and conditions. thieme-connect.de

The 2-chloro-4-fluorophenoxycarbonyl (Cfoc) group can be integrated into such orthogonal strategies. Its stability profile differs significantly from other common amine protecting groups. For instance, the Cfoc group is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the mild basic conditions used for fluorenylmethoxycarbonyl (Fmoc) removal. The cleavage of the Cfoc group typically requires harsher conditions, such as strong base- or nucleophile-induced hydrolysis or solvolysis. This allows for the selective deprotection of other groups while the Cfoc-protected amine remains intact.

Table 3: Comparison of Deprotection Conditions for Common Amine Protecting Groups

| Protecting Group | Abbreviation | Typical Deprotection Reagents/Conditions | Orthogonality with Cfoc |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA in DCM) | Yes |

| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Yes |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (H₂, Pd/C) | Yes |

This differential stability is fundamental to designing synthetic routes for complex peptides, oligonucleotides, and other natural products where precise, sequential manipulation of functional groups is required. sigmaaldrich.comnih.gov

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, minimizing waste and saving time. google.com

Carbonylating Agent in Cross-Coupling Methodologies

Aryl chloroformates can, in principle, serve as carbonylating agents in palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of a palladium(0) catalyst to the aryl-oxygen bond, followed by migratory insertion of a carbonyl group and reductive elimination to form the final product. While specific examples utilizing this compound are not documented, the general reactivity of aryl chloroformates in such transformations is established. researchgate.net For instance, palladium-catalyzed carbonylative coupling reactions can synthesize aryl ketones and aryl esters using a carbonyl source. organic-chemistry.orgnih.govdntb.gov.ua These methodologies offer an alternative to the use of carbon monoxide gas.

Table 1: Examples of Palladium-Catalyzed Carbonylative Coupling Reactions

| Catalyst | Carbonyl Source | Coupling Partner | Product Type |

|---|---|---|---|

| Pd(OAc)₂ | Chloroform (B151607) | Arylboronic Acid | Aryl Ketone |

| Pd(OAc)₂ | Chloroform | Phenol | Aryl Ester |

This table presents generalized examples of carbonylative coupling reactions and does not imply the direct use of this compound.

Integration into Convergent Synthetic Strategies

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. wikipedia.org This approach is generally more efficient than a linear synthesis for complex targets. Aryl chloroformates can be integrated into such strategies by providing a reactive handle for the coupling of molecular fragments. For example, a fragment containing a nucleophilic group (e.g., an amine or alcohol) could be coupled with another fragment functionalized as an aryl chloroformate. However, specific instances of this compound being used in this manner are not reported in the literature reviewed.

Precursor to Biologically Relevant Scaffolds

The 2-chloro-4-fluorophenyl moiety is present in various biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. nih.govagropages.comnih.gov Therefore, this compound represents a potential starting material for the synthesis of such compounds.

Synthesis of Advanced Intermediates for Complex Molecule Construction

The precursor, 2-chloro-4-fluorophenol (B157789), is a known and important intermediate for the production of various pharmaceutical and agricultural agents. google.comgoogle.com For example, it is used in the synthesis of certain herbicides. google.com By converting 2-chloro-4-fluorophenol to the corresponding chloroformate, its reactivity is altered, allowing it to participate in a different set of chemical transformations, potentially leading to the construction of advanced intermediates. While plausible, specific documented pathways starting from this compound to complex molecules are not available in the reviewed literature.

Derivatization for Modifying Molecular Properties

Derivatization is a technique used to modify a molecule to enhance its analytical detection or to alter its physicochemical properties, such as solubility, stability, or biological activity. Chloroformates are widely used as derivatizing agents, particularly for the analysis of polar compounds like amino acids, amines, and phenols. wikipedia.orgresearchgate.netresearchgate.net The reaction with a chloroformate introduces a less polar carbamate or carbonate group, which can improve chromatographic separation and detection. researchgate.net While there are no specific studies found that focus on the use of this compound for this purpose, its general chemical properties as an aryl chloroformate suggest it could be employed in such applications. The introduction of the 2-chloro-4-fluorophenyl group could be used to fine-tune the properties of a lead compound in drug discovery.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-4-fluorophenol |

| Aryl chloroformates |

| Carbamates |

| Carbonates |

| Aryl ketones |

| Aryl esters |

| Palladium(0) |

Based on a comprehensive search of available scientific literature and chemical databases, it is not possible to generate the requested article on the "Advanced Analytical Techniques in the Research of this compound."

The core reason for this is the lack of specific, published research data for the exact compound "this compound" corresponding to the advanced analytical methodologies outlined in your request (High-Resolution NMR, IR/Raman, LC-MS, GC-MS, and Kinetic Studies).

While information is available for related compounds, such as 4-fluorophenyl chloroformate, 2-chloro-4-fluorophenol, and other chloro-fluoro-phenyl derivatives, your instructions strictly require that the article focus solely on "this compound." Providing data from related but chemically distinct molecules would be scientifically inaccurate and would violate the explicit constraints of the request.

To fulfill the instructions, which demand "thorough, informative, and scientifically accurate content," including "detailed research findings" and "data tables," requires access to specific experimental results for this particular compound. As no such dedicated studies could be located, generating the article would lead to speculation or the incorrect attribution of data from other substances. Therefore, in the interest of maintaining scientific accuracy and adhering strictly to the provided guidelines, the request cannot be completed.

Advanced Analytical Techniques in the Research of 2 Chloro 4 Fluorophenyl Chloroformate

Kinetic Studies and Rate Constant Determination

Spectrophotometric Monitoring of Reaction Kinetics

Spectrophotometric monitoring is a versatile technique for tracking the progress of a chemical reaction by measuring the change in absorbance of a solution over time. This method is applicable if either the reactant or a product has a distinct absorption profile in the ultraviolet-visible (UV-Vis) spectrum.

Theoretical Application to 2-Chloro-4-fluorophenyl Chloroformate:

The solvolysis of this compound in a solvent (e.g., an alcohol or water) would lead to the formation of 2-chloro-4-fluorophenol (B157789) and other byproducts. The aromatic nature of both the parent compound and the resulting phenol (B47542) suggests they would absorb UV light, but likely at different wavelengths and with different molar absorptivities.

Methodology:

A typical kinetic experiment would involve dissolving a small, known concentration of this compound in the desired solvent system within a quartz cuvette. The spectrophotometer would be set to a wavelength where the change in absorbance between the reactant and the product is maximal. The absorbance of the solution is then recorded at regular intervals.

The rate of the reaction can be determined by analyzing the change in absorbance over time. Assuming pseudo-first-order conditions (where the solvent is in large excess), the natural logarithm of the absorbance (or a function of absorbance, depending on the specifics of the spectral changes) plotted against time would yield a straight line, the slope of which is related to the pseudo-first-order rate constant (k).

Expected Research Findings:

The data obtained would allow for the calculation of the rate constant for the solvolysis reaction in a particular solvent. By performing the experiment in a variety of solvents, a comprehensive picture of the solvent's effect on the reaction rate can be built. This data is crucial for understanding the reaction mechanism. For instance, comparing rates in protic versus aprotic solvents, or in solvents of varying polarity, can provide insights into the nature of the transition state.

Below is a hypothetical data table illustrating the type of results that would be obtained from such an experiment.

| Time (seconds) | Absorbance at λ_max | ln(Absorbance) |

| 0 | 1.200 | -0.182 |

| 60 | 1.050 | -0.049 |

| 120 | 0.920 | 0.083 |

| 180 | 0.810 | 0.211 |

| 240 | 0.710 | 0.342 |

| 300 | 0.620 | 0.478 |

This table is illustrative and does not represent actual experimental data for this compound.

Conductivity Measurements for Solvolysis Rates

Conductivity measurement is a highly sensitive method for following the kinetics of reactions that produce or consume ions. The solvolysis of chloroformates typically produces a molecule of hydrochloric acid (HCl) for each molecule of the chloroformate that reacts. In solution, HCl dissociates into H+ and Cl- ions, leading to an increase in the conductivity of the solution.

Theoretical Application to this compound:

The solvolysis of this compound would proceed as follows:

ClC₆H₃(F)OCOCl + ROH → ClC₆H₃(F)OCOR + HCl

The production of HCl, a strong electrolyte, makes this reaction highly suitable for monitoring by conductivity.

Methodology:

The experiment would be conducted by adding a small amount of this compound to the solvent in a thermostated cell equipped with a conductivity probe. The conductivity of the solution is then measured over time. The rate of the reaction is directly proportional to the rate of increase in conductivity.

For a first-order reaction, a plot of ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t, should yield a straight line. The slope of this line is equal to the negative of the first-order rate constant (-k).

Expected Research Findings:

Conductivity measurements provide a direct and continuous measure of the rate of ion formation, allowing for very accurate determination of solvolysis rates. This technique is particularly useful for studying reactions in a wide range of aqueous-organic solvent mixtures. The data can be used to investigate the influence of solvent polarity and nucleophilicity on the reaction mechanism.

The following is a hypothetical data table representing the kind of data that would be collected.

| Time (minutes) | Conductivity (μS/cm) | ln(C∞ - Ct) |

| 0 | 5.0 | 5.27 |

| 5 | 50.0 | 4.98 |

| 10 | 85.0 | 4.70 |

| 15 | 112.0 | 4.42 |

| 20 | 133.0 | 4.13 |

| 25 | 150.0 | 3.81 |

| ∞ | 200.0 | - |

This table is illustrative and does not represent actual experimental data for this compound. C∞ is assumed to be 200.0 μS/cm for the calculation of the natural log term.

By applying these advanced analytical techniques, researchers can gain a detailed understanding of the kinetic behavior of this compound, which is essential for its effective use in various chemical applications.

Emerging Research Directions and Future Perspectives

Novel Applications in Materials Science and Polymer Chemistry

The unique substitution pattern of 2-Chloro-4-fluorophenyl chloroformate, featuring both chloro and fluoro groups on the phenyl ring, presents intriguing possibilities for the synthesis of new polymers and materials. The reactivity of the chloroformate group allows for its facile reaction with a wide range of nucleophiles, such as alcohols and amines, to form stable carbonate and carbamate (B1207046) linkages, respectively. This reactivity is fundamental to polymerization processes.

Researchers are exploring the incorporation of the 2-chloro-4-fluorophenyl moiety into polymer backbones to tailor material properties. The presence of the halogen atoms can enhance thermal stability, flame retardancy, and resistance to chemical degradation. Furthermore, the fluorine atom, in particular, can impart hydrophobicity and alter the electronic properties of the resulting materials. These characteristics are highly desirable in the development of high-performance polymers for specialized applications, including advanced coatings, engineering plastics, and specialty films.

Integration into Flow Chemistry and Automated Synthesis Platforms

The field of chemical synthesis is undergoing a paradigm shift towards continuous flow manufacturing and automated platforms, which offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. The properties of this compound make it a candidate for integration into these modern synthetic workflows.

Flow chemistry, which involves the continuous pumping of reactants through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and mixing. This level of control is particularly beneficial when handling reactive compounds like chloroformates. The integration of this compound into automated synthesis platforms could enable the on-demand production of a diverse library of derivative compounds with high purity and yield, accelerating the discovery and development of new molecules with desired functionalities.

Bioorthogonal Chemistry and Chemical Biology Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While direct applications of this compound in this field are still in the exploratory stages, its reactive nature suggests potential as a building block for creating more complex molecular probes and labels.

The chloroformate group can be used to attach the 2-chloro-4-fluorophenyl tag to biomolecules of interest, such as proteins or carbohydrates. The unique isotopic signature of chlorine and the presence of fluorine could then be exploited for detection and imaging purposes, for example, in mass spectrometry-based proteomics or fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy. Further research is needed to functionalize this compound in a way that it can participate in well-established bioorthogonal reactions.

Development of Asymmetric Synthesis Methodologies

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries. While this compound itself is not chiral, it can be employed as a reagent in the synthesis of chiral molecules.

One potential avenue of research is its use in the derivatization of racemic mixtures of alcohols or amines. By reacting with a chiral auxiliary, it could facilitate the separation of enantiomers or be used in diastereoselective reactions. Furthermore, the development of catalytic asymmetric methods that utilize substrates bearing the 2-chloro-4-fluorophenyl group could lead to novel synthetic routes for valuable chiral compounds. The electronic properties conferred by the halogen substituents may influence the stereochemical outcome of such reactions.

Predictive Modeling for Reaction Outcomes and Compound Properties

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. These methods can be used to predict the reactivity, properties, and spectral characteristics of molecules, thereby guiding experimental design and saving valuable resources.

For this compound, predictive modeling could be employed to:

Forecast Reaction Outcomes: By simulating the reaction of the chloroformate with various nucleophiles under different conditions, it may be possible to predict product distributions, reaction rates, and the formation of potential byproducts.

Elucidate Reaction Mechanisms: Computational studies can provide insights into the transition states and intermediates of reactions involving this compound, helping to understand its reactivity on a molecular level.

Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic structure of derivatives of this compound can be calculated, aiding in the design of molecules with specific characteristics for materials science or biological applications.

Such in silico studies will be crucial in accelerating the exploration of this compound's full potential across various scientific disciplines.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-chloro-4-fluorophenyl chloroformate in laboratory settings?

- Methodological Answer :

- Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis and HCl gas release .

- Handling : Use chemical-resistant gloves (e.g., nitrile) and work in a fume hood with proper ventilation. Avoid contact with water, acids, or phosgene derivatives due to reactive hazards .

- Exposure Limits : Follow AEGL guidelines for chloroformates, which recommend short-term exposure limits (e.g., 4-hour LC₅₀ values for similar compounds range from 13–18 ppm in rodents) .

Q. How is this compound synthesized, and what are the key reaction conditions?

- Methodological Answer :

- Synthesis Route : React 2-chloro-4-fluorophenol with phosgene (COCl₂) in anhydrous dichloromethane or toluene under controlled temperatures (0–25°C). Triethylamine is often added to neutralize HCl byproducts .

- Purification : Distill under reduced pressure (e.g., 40–60 mmHg) to isolate the product. Monitor purity via GC-MS or NMR to confirm absence of residual phenol or phosgene .

Q. What are the primary reactivity profiles and applications of this compound in organic synthesis?

- Methodological Answer :

- Reactivity : Acts as an electrophilic reagent for forming carbamates, carbonates, or acylating amines. Reacts with nucleophiles (e.g., alcohols, amines) in anhydrous solvents (THF, DCM) at room temperature .

- Applications : Used to synthesize peptide prodrugs, agrochemical intermediates, or fluorinated polymers. For example, it modifies amino groups in bioactive molecules to enhance stability .

Advanced Questions

Q. How can researchers resolve contradictions in toxicity data (e.g., LC₅₀ values) for chloroformate derivatives?

- Methodological Answer :

- Data Validation : Cross-reference in vivo studies using standardized OECD guidelines. For instance, reconcile discrepancies in LC₅₀ values (e.g., 13 ppm vs. 18 ppm in mice) by controlling variables like exposure duration, strain-specific sensitivity, and analytical methods (e.g., gas chromatography for vapor concentration calibration) .

- Statistical Analysis : Apply benchmark dose modeling (BMD) to refine toxicity thresholds. Use software like PROAST to assess dose-response relationships and confidence intervals .

Q. What advanced structural characterization techniques are recommended for this compound?

- Methodological Answer :

- Crystallography : Use SHELXL for single-crystal X-ray refinement to determine bond angles and torsional strain. ORTEP-3 can visualize electron density maps for halogen bonding interactions .

- Spectroscopy : Employ ¹⁹F NMR to monitor fluorine environments and dynamic behavior in solution. Compare with DFT-calculated spectra (e.g., Gaussian 16) to validate conformers .

Q. How can reaction conditions be optimized for synthesizing fluorinated carbamates using this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of amines. Use kinetic studies (HPLC monitoring) to identify optimal reaction rates .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve yields. For sterically hindered amines, employ microwave-assisted synthesis (60–80°C, 30 min) .

Q. What experimental strategies address gaps in developmental toxicity data for chloroformate compounds?

- Methodological Answer :

- In Silico Modeling : Use QSAR models (e.g., OECD Toolbox) to predict teratogenicity based on structural analogs. Validate with zebrafish embryo assays (FET test) for acute toxicity .

- In Vitro Assays : Conduct micronucleus tests in CHO-K1 cells to assess genotoxicity. Combine with Ames tests (TA98/TA100 strains) to rule out mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.